5-Bromo-2,3-dimethylaniline

Übersicht

Beschreibung

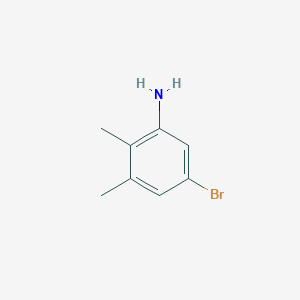

5-Bromo-2,3-dimethylaniline: is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a bromine atom. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethylaniline typically involves the bromination of 2,3-dimethylaniline. The process can be carried out using bromine in the presence of a solvent such as acetic acid. The reaction is usually performed at room temperature to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of bromine or bromine derivatives in a controlled environment ensures the selective bromination of the desired position on the aromatic ring.

Analyse Chemischer Reaktionen

Types of Reactions:

Electrophilic Aromatic Substitution: 5-Bromo-2,3-dimethylaniline can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Sulfonation: Sulfuric acid or oleum at elevated temperatures.

Halogenation: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Sodium amide or thiolates in polar aprotic solvents.

Major Products:

Nitration: 5-Bromo-2,3-dimethyl-4-nitroaniline.

Sulfonation: 5-Bromo-2,3-dimethyl-4-sulfonic acid.

Halogenation: 5,6-Dibromo-2,3-dimethylaniline.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2,3-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on cellular processes and enzyme activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2,3-dimethylaniline depends on its specific application. In general, the bromine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets. The methyl groups can also affect the compound’s electronic properties and steric hindrance, impacting its overall activity.

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloro-2,3-dimethylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

5-Bromo-2,4-dimethylaniline: The position of the methyl groups is different, affecting the compound’s reactivity and applications.

Uniqueness: 5-Bromo-2,3-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in selective organic synthesis and as a building block for more complex molecules.

Biologische Aktivität

5-Bromo-2,3-dimethylaniline (CAS Number: 194805-15-7) is an organic compound with significant implications in both synthetic chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H10BrN

- Molecular Weight : 200.079 g/mol

- Density : 1.424 g/cm³

- Boiling Point : Approximately 283.3 °C

The compound is a derivative of aniline with bromine and methyl substitutions that significantly influence its reactivity and biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom enhances electrophilic properties, making it susceptible to further substitutions. This can lead to the formation of various derivatives that may exhibit distinct biological activities.

- Interaction with Biological Targets : The compound can interact with cellular enzymes and receptors due to its ability to form hydrogen bonds and engage in halogen bonding. These interactions can modulate enzyme activities and influence cellular signaling pathways.

Biological Applications

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Research has indicated that brominated anilines can possess antimicrobial properties, potentially making them useful in developing new antibiotics or preservatives.

- Pharmacological Studies : The compound serves as a building block in synthesizing pharmaceuticals, particularly those targeting specific biochemical pathways. For instance, studies have shown that derivatives of brominated anilines exhibit varying degrees of cytotoxicity against cancer cell lines .

- Toxicological Assessments : Given its structure, this compound may undergo metabolic N-hydroxylation leading to potential hematotoxic effects, similar to other aniline derivatives. This raises concerns about its safety profile in pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Studies

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Dimethylaniline | Lacks bromine; less reactive | Lower antimicrobial properties |

| 5-Chloro-2,3-dimethylaniline | Chlorine instead of bromine; different reactivity | Varied cytotoxicity profiles |

| 5-Bromo-2,4-dimethylaniline | Different methyl positioning; unique reactivity | Potentially different pharmacological effects |

Eigenschaften

IUPAC Name |

5-bromo-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFKMKMJQJDOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.